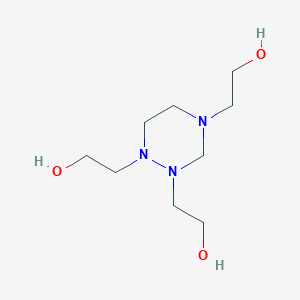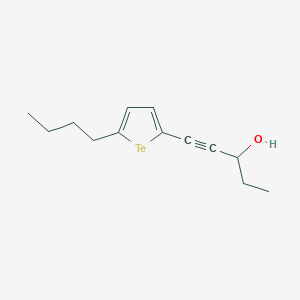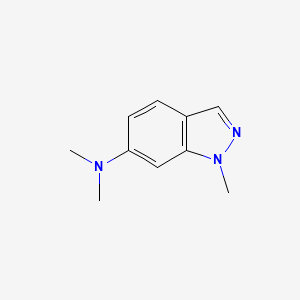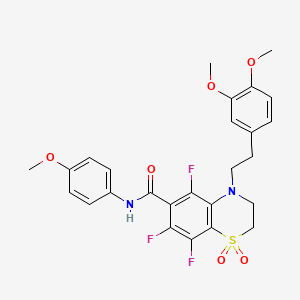![molecular formula C19H25F3N2O B12623383 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene CAS No. 917604-76-3](/img/structure/B12623383.png)
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene is a compound that features a trifluoromethyl group, a phenyl ring substituted with an undec-10-en-1-yloxy group, and a diazirene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source for the CF3 radical . The reaction conditions typically involve photoredox catalysis, which uses visible light to drive the reaction . Industrial production methods may vary, but they often involve similar principles of radical trifluoromethylation under controlled conditions.
Analyse Des Réactions Chimiques
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazirene ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene has several scientific research applications:
Chemistry: It is used in the study of radical trifluoromethylation and photoredox catalysis.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the investigation of molecular interactions and pathways.
Mécanisme D'action
The mechanism by which 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene exerts its effects involves the generation of radical intermediates. The trifluoromethyl group plays a crucial role in stabilizing these intermediates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but the compound’s ability to participate in radical reactions is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene include other trifluoromethylated diazirenes and phenyl derivatives. These compounds share the trifluoromethyl group, which imparts unique chemical properties. the presence of the undec-10-en-1-yloxy group and the specific substitution pattern on the phenyl ring make this compound unique in its reactivity and applications .
Propriétés
Numéro CAS |
917604-76-3 |
|---|---|
Formule moléculaire |
C19H25F3N2O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-3-(4-undec-10-enoxyphenyl)diazirine |
InChI |
InChI=1S/C19H25F3N2O/c1-2-3-4-5-6-7-8-9-10-15-25-17-13-11-16(12-14-17)18(23-24-18)19(20,21)22/h2,11-14H,1,3-10,15H2 |
Clé InChI |
GCOHZFIMYZQREL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)


![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)

![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)




